molecular formula C14H16N2O2 B2722692 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid CAS No. 1010874-86-8

3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

Cat. No.: B2722692
CAS No.: 1010874-86-8
M. Wt: 244.294
InChI Key: LXYZCSJJBICKQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the pyrrolidine moiety and subsequent carboxylation. Researchers have explored various synthetic routes, such as Mannich-type reactions or multicomponent reactions. Catalyst-free methods have been investigated for efficiency and sustainability .

Scientific Research Applications

Role in Plant Defense and Pathogen Resistance

Pyrroline-5-carboxylate (P5C), a compound related to pyrrolidine, plays a significant role in plant defense against pathogens. P5C and its metabolism are tightly regulated in plants, especially during pathogen infection and abiotic stress. Research indicates that mitochondrial synthesis of P5C is involved in both R-gene-mediated and non-host resistance against invading pathogens, implicating proline dehydrogenase and delta-ornithine amino transferase in defense responses. This defense mechanism involves the salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response-associated cell death (Qamar, Mysore, & Senthil-Kumar, 2015).

Indole Synthesis in Organic Chemistry

Indole and its derivatives, structurally similar to the query compound, have inspired organic chemists for over a century. Indole synthesis methods are crucial in developing new compounds for pharmaceuticals and material sciences. A framework for classifying all indole syntheses has been developed to guide organic synthesis, highlighting the compound's importance in medicinal chemistry and synthetic methodology (Taber & Tirunahari, 2011).

Pharmacological Potential of α-Carboline Alkaloids

α-Carboline alkaloids, which share structural features with indole compounds, exhibit a range of biological activities. These include antitumor, anti-microbial, anti-Alzheimer's disease, anti-atherosclerosis, and antioxidant activities. The pharmacological potential of these compounds underscores the importance of indole and pyrrolidine motifs in developing therapeutics (Li et al., 2022).

Pyrrolidine in Drug Discovery

Pyrrolidine, a core component of the query compound, is widely used in medicinal chemistry due to its stereochemistry and ability to explore pharmacophore space efficiently. Compounds featuring the pyrrolidine ring have been investigated for their target selectivity and biological activity, demonstrating the scaffold's versatility in drug discovery processes (Li Petri et al., 2021).

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(18)10-3-4-13-12(7-10)11(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYZCSJJBICKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CNC3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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